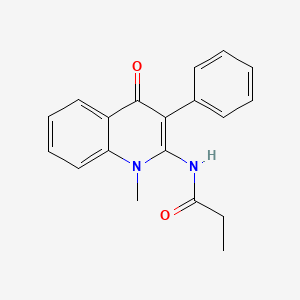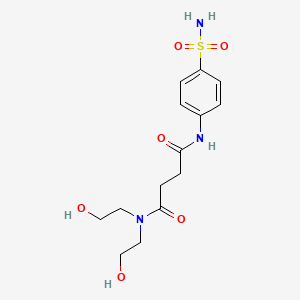
Butanediamide, N'-(4-(aminosulfonyl)phenyl)-N,N-bis(2-hydroxyethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanediamide, N’-(4-(aminosulfonyl)phenyl)-N,N-bis(2-hydroxyethyl)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a butanediamide backbone, a phenyl group substituted with an aminosulfonyl moiety, and two hydroxyethyl groups. Its unique structure imparts specific chemical and physical properties, making it valuable in research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanediamide, N’-(4-(aminosulfonyl)phenyl)-N,N-bis(2-hydroxyethyl)- typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzenesulfonamide with butanediamide under controlled conditions. The reaction is facilitated by the presence of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.
化学反应分析
Types of Reactions
Butanediamide, N’-(4-(aminosulfonyl)phenyl)-N,N-bis(2-hydroxyethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aminosulfonyl group can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl groups can yield butanediamide derivatives with aldehyde or carboxylic acid functionalities.
科学研究应用
Butanediamide, N’-(4-(aminosulfonyl)phenyl)-N,N-bis(2-hydroxyethyl)- has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which Butanediamide, N’-(4-(aminosulfonyl)phenyl)-N,N-bis(2-hydroxyethyl)- exerts its effects involves interactions with specific molecular targets. The aminosulfonyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the hydroxyethyl groups can participate in various biochemical reactions, further modulating the compound’s activity.
相似化合物的比较
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound shares structural similarities with Butanediamide, N’-(4-(aminosulfonyl)phenyl)-N,N-bis(2-hydroxyethyl)-, particularly in the presence of aromatic and amide groups.
2-aminothiazole derivatives: These compounds also contain aminosulfonyl groups and are used in similar applications, such as drug development and biochemical research.
Uniqueness
Butanediamide, N’-(4-(aminosulfonyl)phenyl)-N,N-bis(2-hydroxyethyl)- is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and reactivity.
属性
CAS 编号 |
171088-67-8 |
|---|---|
分子式 |
C14H21N3O6S |
分子量 |
359.40 g/mol |
IUPAC 名称 |
N',N'-bis(2-hydroxyethyl)-N-(4-sulfamoylphenyl)butanediamide |
InChI |
InChI=1S/C14H21N3O6S/c15-24(22,23)12-3-1-11(2-4-12)16-13(20)5-6-14(21)17(7-9-18)8-10-19/h1-4,18-19H,5-10H2,(H,16,20)(H2,15,22,23) |
InChI 键 |
XRQSNBIYBVIHNX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NC(=O)CCC(=O)N(CCO)CCO)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



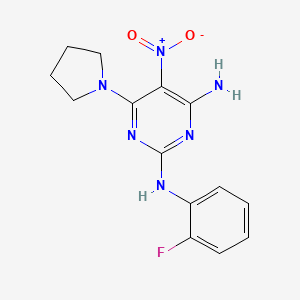

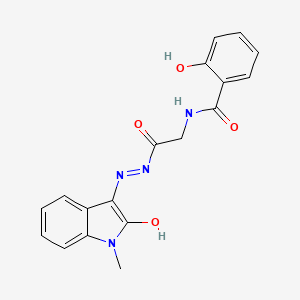
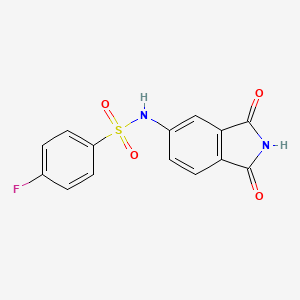

methyl}phenol](/img/structure/B14160020.png)

amino}-2-methyl-1H-isoindole-1,3(2H)-dione](/img/structure/B14160041.png)

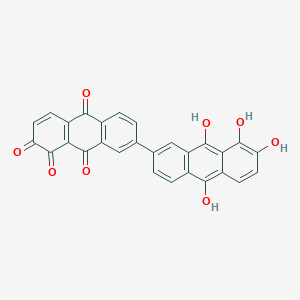

![2-[[4-Chloro-6-(cyclohexylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropan-1-ol](/img/structure/B14160058.png)
